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molecular formula C10H12BNO5 B1585496 3-(3-Carboxypropionylamino)phenylboronic acid CAS No. 31754-00-4

3-(3-Carboxypropionylamino)phenylboronic acid

Cat. No. B1585496
M. Wt: 237.02 g/mol
InChI Key: SVHXAKJLLKGJGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05623055

Procedure details

Succinic anhydride (5.00 grams, 0.05 mole) and (3-aminophenyl)boronic acid (7.75 grams, 0.05 mole) are dissolved in anhydrous pyridine (40 ml), and then allowed to stand overnight at room temperature. Water (20 ml) is added and the resulting solution allowed to stand for 1 hour. The product is then concentrated on a rotary evaporator at 85°-90° C. The resulting aqueous solution is Frozen in a dry-ice-acetone-slurry and lyophilized overnight. The lyophilized product is dissolved in water (50 ml) and acidified with concentrated HCl to approximately pH 1.0. The acidified solution is cooled in an ice bath for 1 hour, and the precipitate collected by filtration. The precipitate is recrystallized from boiling water (200 ml) and dried overnight in vacuo over NaOH pellets, to afford 8.60 grams (70% yield) of N-(3-dihydroxyborylphenyl)succinamic acid. Homogeneous by TLC (CHCl3 /CH3OH/CH3COOH; 60:35:5), Rf =0.5. Melting point 186°-188° C. The structure was confirmed by 300 MHz, 1H NMR spectrometry in d6 -DMSO.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
7.75 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:7])[O:6][C:4](=[O:5])[CH2:3][CH2:2]1.[NH2:8][C:9]1[CH:10]=[C:11]([B:15]([OH:17])[OH:16])[CH:12]=[CH:13][CH:14]=1.O>N1C=CC=CC=1>[OH:16][B:15]([OH:17])[C:11]1[CH:10]=[C:9]([NH:8][C:1](=[O:7])[CH2:2][CH2:3][C:4]([OH:6])=[O:5])[CH:14]=[CH:13][CH:12]=1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C1(CCC(=O)O1)=O
Name
Quantity
7.75 g
Type
reactant
Smiles
NC=1C=C(C=CC1)B(O)O
Name
Quantity
40 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
to stand for 1 hour
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
The product is then concentrated on a rotary evaporator at 85°-90° C
TEMPERATURE
Type
TEMPERATURE
Details
The resulting aqueous solution is Frozen in a dry-ice-acetone-slurry
WAIT
Type
WAIT
Details
lyophilized overnight
Duration
8 (± 8) h
DISSOLUTION
Type
DISSOLUTION
Details
The lyophilized product is dissolved in water (50 ml)
TEMPERATURE
Type
TEMPERATURE
Details
The acidified solution is cooled in an ice bath for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
the precipitate collected by filtration
CUSTOM
Type
CUSTOM
Details
The precipitate is recrystallized
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried overnight in vacuo over NaOH pellets
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
OB(C=1C=C(C=CC1)NC(CCC(=O)O)=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 8.6 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 72.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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